molecular formula C14H18BrF2N B8183056 N-(2-Bromobenzyl)-1-(4,4-difluorocyclohexyl)methanamine

N-(2-Bromobenzyl)-1-(4,4-difluorocyclohexyl)methanamine

Cat. No.: B8183056
M. Wt: 318.20 g/mol
InChI Key: ANBNMPNHZWDUMJ-UHFFFAOYSA-N
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Description

N-(2-Bromobenzyl)-1-(4,4-difluorocyclohexyl)methanamine is a synthetic organic compound that features a bromobenzyl group and a difluorocyclohexyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromobenzyl)-1-(4,4-difluorocyclohexyl)methanamine typically involves the following steps:

    Formation of the Bromobenzyl Intermediate: This can be achieved by brominating benzyl chloride using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

    Formation of the Difluorocyclohexyl Intermediate: This involves the fluorination of cyclohexane using a fluorinating agent such as Selectfluor.

    Coupling Reaction: The bromobenzyl intermediate is then reacted with the difluorocyclohexyl intermediate in the presence of a base such as sodium hydride (NaH) to form the final product.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient separation and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can occur at the bromobenzyl group to form the corresponding benzylamine.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Bromobenzyl)-1-(4,4-difluorocyclohexyl)methanamine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorobenzyl)-1-(4,4-difluorocyclohexyl)methanamine: Similar structure but with a chlorine atom instead of bromine.

    N-(2-Bromobenzyl)-1-(4,4-difluorocyclohexyl)ethanamine: Similar structure but with an ethanamine backbone instead of methanamine.

Uniqueness

The presence of both bromobenzyl and difluorocyclohexyl groups in N-(2-Bromobenzyl)-1-(4,4-difluorocyclohexyl)methanamine makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-1-(4,4-difluorocyclohexyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrF2N/c15-13-4-2-1-3-12(13)10-18-9-11-5-7-14(16,17)8-6-11/h1-4,11,18H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBNMPNHZWDUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNCC2=CC=CC=C2Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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